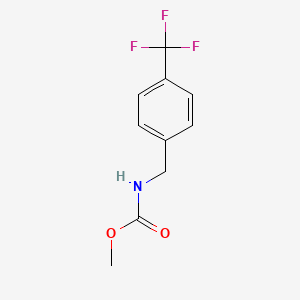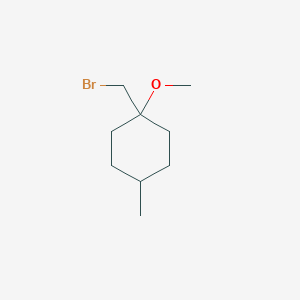
2,4-Diaminobutanoic acid dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminobutanoic acid dihydrobromide is an organic compound with the chemical formula C4H12Br2N2O2. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. This compound is known for its role as a GABA transaminase inhibitor, which makes it significant in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Diaminobutanoic acid dihydrobromide can be synthesized through the reaction of 2,4-diaminobutyric acid with hydrobromic acid. The reaction typically involves dissolving 2,4-diaminobutyric acid in an appropriate solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and large reaction vessels to accommodate the increased volume of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
2,4-Diaminobutanoic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 2,4-diaminobutanoic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,4-Diaminobutanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role as a GABA transaminase inhibitor, which is important in neurotransmitter regulation.
Medicine: It has potential therapeutic applications due to its ability to modulate GABA levels, which can be beneficial in treating neurological disorders.
作用机制
The primary mechanism of action of 2,4-diaminobutanoic acid dihydrobromide is its inhibition of GABA transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, the compound increases the levels of GABA in the brain, which can have various neurological effects. This mechanism is particularly relevant in the context of treating conditions such as epilepsy and other seizure disorders .
相似化合物的比较
Similar Compounds
2,4-Diaminobutyric acid: The parent compound of 2,4-diaminobutanoic acid dihydrobromide.
2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activity.
GABA analogs: Compounds that mimic the structure and function of GABA.
Uniqueness
This compound is unique due to its dual role as both a GABA transaminase inhibitor and a GABA reuptake inhibitor. This dual action makes it particularly effective in increasing GABA levels in the brain, which can be beneficial in various therapeutic contexts .
属性
分子式 |
C4H12Br2N2O2 |
|---|---|
分子量 |
279.96 g/mol |
IUPAC 名称 |
2,4-diaminobutanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H |
InChI 键 |
DCPPMGCNFBQXCI-UHFFFAOYSA-N |
规范 SMILES |
C(CN)C(C(=O)O)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


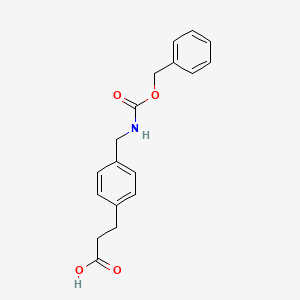
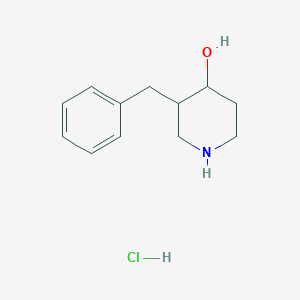
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)

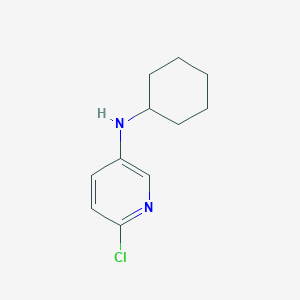
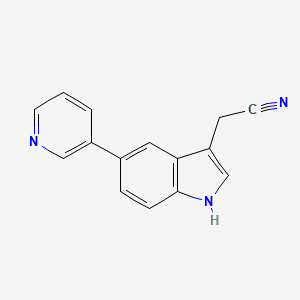
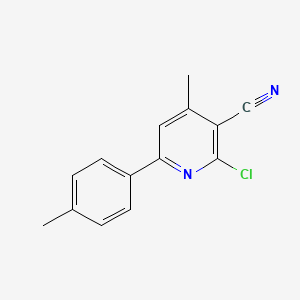
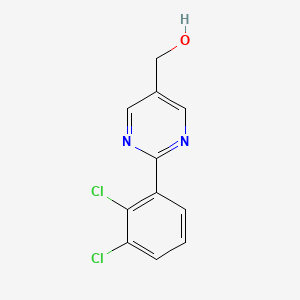
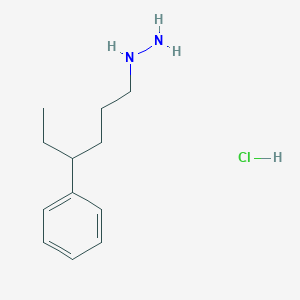
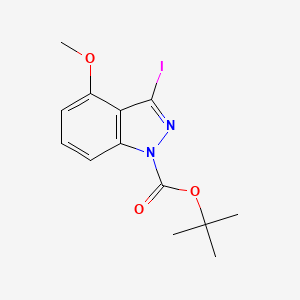
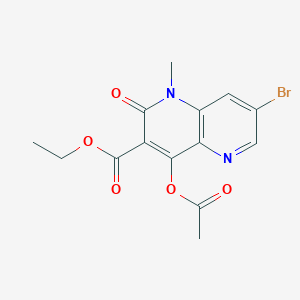
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
